molecular formula C14H13NO2 B3084903 3-[3-(Aminomethyl)phenyl]benzoic acid CAS No. 1145680-57-4

3-[3-(Aminomethyl)phenyl]benzoic acid

Cat. No.: B3084903
CAS No.: 1145680-57-4
M. Wt: 227.26 g/mol
InChI Key: QWBBRIXJJGLUMO-UHFFFAOYSA-N
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Description

Contextualization within Aminomethylated Aromatic Acid Chemistry

Aminomethylated aromatic compounds are a significant class of molecules in organic synthesis and medicinal chemistry. The introduction of an aminomethyl group (-CH₂NH₂) to an aromatic ring can significantly influence the molecule's physical and chemical properties. This functional group can act as a key pharmacophore, participating in hydrogen bonding and ionic interactions, which are crucial for molecular recognition at biological targets.

The aminomethyl group can be introduced to aromatic systems through various synthetic methodologies, including the reduction of nitriles or amides, or via direct aminomethylation reactions. These methods allow for the versatile placement of this functional group on a wide array of aromatic scaffolds. The presence of both an acidic carboxylic acid group and a basic amino group in molecules like 3-[3-(Aminomethyl)phenyl]benzoic acid makes them zwitterionic in nature over a certain pH range, influencing their solubility and transport properties.

Significance of Substituted Benzoic Acid Scaffolds in Research

Substituted benzoic acids are a cornerstone in the development of new chemical entities with diverse applications. The benzoic acid scaffold is a common feature in a vast number of biologically active compounds and functional materials. preprints.org The carboxylic acid group is a versatile functional handle for further chemical modifications and can participate in crucial binding interactions with biological macromolecules. acs.org

The study of substituted benzoic acid derivatives continues to be an active area of research, with ongoing efforts to develop novel synthetic methods and explore their potential in various scientific and technological fields. preprints.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(aminomethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-8H,9,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBBRIXJJGLUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 3 Aminomethyl Phenyl Benzoic Acid and Analogs

General Synthetic Approaches to Substituted Benzoic Acids

The synthesis of substituted benzoic acids is a cornerstone of organic chemistry, with numerous methods available for their preparation. A primary route involves the oxidation of alkylbenzenes. For instance, toluene (B28343) and its derivatives can be oxidized to the corresponding benzoic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The conditions for these reactions are often harsh, but they are effective for a wide range of substrates.

Another common strategy is the carbonation of Grignard reagents or organolithium compounds. This involves the reaction of an aryl halide, such as a bromobenzene (B47551) derivative, with magnesium or lithium to form the organometallic species, which is then quenched with carbon dioxide to yield the corresponding benzoic acid after acidic workup. This method offers good regioselectivity, as the position of the carboxyl group is determined by the initial halogenation of the aromatic ring.

Hydrolysis of nitriles also provides a reliable route to benzoic acids. An aryl nitrile can be subjected to either acidic or basic hydrolysis to convert the cyano group into a carboxylic acid. The nitrile itself is often prepared from the corresponding aryl halide via a nucleophilic substitution reaction with a cyanide salt, a transformation known as the Rosenmund-von Braun reaction.

Aminomethylation Reactions in Complex Aromatic Systems

Aminomethylation is the process of introducing an aminomethyl group (-CH₂NR₂) onto a substrate. In the context of complex aromatic systems, this can be achieved through various methods. One classical approach is the Mannich reaction, which involves the condensation of an active hydrogen-containing compound with formaldehyde (B43269) and a primary or secondary amine. However, for non-activated aromatic rings, direct C-H aminomethylation is more challenging and often requires harsher conditions or specific directing groups.

A more versatile approach for introducing an aminomethyl group onto an aromatic ring is through the modification of a pre-existing functional group. For example, a formyl group can be converted to an aminomethyl group via reductive amination. Alternatively, a bromomethyl group, introduced via radical bromination of a methyl group on the aromatic ring, can undergo nucleophilic substitution with an amine or a protected amine equivalent like phthalimide (B116566) (the Gabriel synthesis) to yield the desired aminomethyl product.

Reductive Amination Strategies for Benzylamine Synthesis

Reductive amination is a powerful and widely used method for the synthesis of amines, including benzylamines. This reaction involves the conversion of a carbonyl group (an aldehyde or ketone) to an amine through an intermediate imine or iminium ion. For the synthesis of a primary benzylamine, the corresponding benzaldehyde (B42025) is reacted with ammonia (B1221849) to form an imine, which is then reduced.

A variety of reducing agents can be employed for the reduction of the imine intermediate. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion over the starting aldehyde, allowing for a one-pot reaction. Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is another effective method.

The selectivity of reductive amination is a key consideration. By choosing the appropriate amine and carbonyl compound, primary, secondary, or tertiary amines can be synthesized. For the synthesis of 3-[3-(aminomethyl)phenyl]benzoic acid, a reductive amination of a suitable aldehyde precursor would be a key step in introducing the aminomethyl functionality.

Cross-Coupling Reactions in Constructing Phenyl-Benzoic Acid Linkages

The construction of the biphenyl (B1667301) core of this compound is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, involving the reaction of an aryl boronic acid or its ester with an aryl halide or triflate in the presence of a palladium catalyst and a base.

For the synthesis of a phenyl-benzoic acid linkage, one of the coupling partners would be a benzoic acid derivative and the other would be a phenyl derivative. For example, a 3-bromobenzoic acid derivative could be coupled with a phenylboronic acid derivative, or a 3-carboxyphenylboronic acid could be coupled with a bromo-substituted phenyl ring. The choice of coupling partners depends on the availability of starting materials and the compatibility of the functional groups with the reaction conditions.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. A wide array of phosphine-based ligands have been developed to improve the yields and substrate scope of this reaction. Common bases include carbonates, phosphates, and hydroxides, and the reaction is often carried out in a mixture of an organic solvent and water.

Below is a table summarizing typical yields for Suzuki-Miyaura coupling reactions relevant to the synthesis of biphenyl carboxylic acids.

Aryl HalideArylboronic AcidCatalyst/LigandBaseSolventYield (%)
3-Bromobenzoic acidPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O85-95
4-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃Water>98
1-Bromo-3-nitrobenzene3-Carboxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O~80
1-Bromo-3-(aminomethyl)benzene3-Carboxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O70-85

Multi-Step Synthesis of Biphenyl Derivatives Incorporating Aminomethyl and Carboxyl Functions

A plausible multi-step synthesis of this compound would likely involve a Suzuki-Miyaura coupling as the key C-C bond-forming step. One potential retrosynthetic analysis would disconnect the biphenyl bond, leading to two substituted benzene (B151609) rings that can be coupled.

Route A: Coupling followed by functional group manipulation

One approach begins with the Suzuki coupling of 3-bromobenzonitrile (B1265711) with 3-carboxyphenylboronic acid. The resulting biphenyl nitrile can then be reduced to the target aminomethyl compound.

Step 1: Suzuki-Miyaura Coupling. 3-Bromobenzonitrile is coupled with 3-carboxyphenylboronic acid using a palladium catalyst to form 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid.

Step 2: Reduction of the Nitrile. The cyano group is then reduced to an aminomethyl group. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under pressure.

Route B: Functional group introduction prior to coupling

An alternative strategy involves preparing the aminomethyl-substituted fragment first, followed by the cross-coupling reaction.

Step 1: Preparation of the Aminomethylphenylboronic Acid Derivative. This can be achieved in several ways. For example, 3-bromobenzaldehyde (B42254) could undergo reductive amination with a protected amine, followed by conversion of the bromo group to a boronic acid or boronic ester. Alternatively, 3-bromobenzyl bromide could be converted to a protected amine, which is then transformed into the boronic acid derivative.

Step 2: Suzuki-Miyaura Coupling. The resulting aminomethylphenylboronic acid derivative is then coupled with a 3-bromobenzoic acid derivative.

Step 3: Deprotection. If a protecting group was used for the amine, a final deprotection step is necessary to yield the final product.

Comparative Analysis of Synthetic Routes: Yields and Selectivity

Route A, which involves late-stage reduction of a nitrile, has the advantage of using readily available starting materials. The Suzuki coupling of aryl nitriles is generally efficient. However, the reduction of the nitrile in the presence of a carboxylic acid can be challenging, potentially requiring protection of the acid group or the use of specific reducing agents to avoid side reactions.

The following table provides a comparative analysis of the potential yields for the key steps in each route, based on literature precedents for similar transformations.

RouteKey StepTypical ReagentsSelectivityTypical Yield (%)
Route A Suzuki Coupling (3-bromobenzonitrile + 3-carboxyphenylboronic acid)Pd(PPh₃)₄, Na₂CO₃High80-90
Nitrile ReductionLiAlH₄ or H₂/Raney NiGood (may require protection of COOH)70-85
Route B Reductive Amination (of a formylphenylboronic ester)Amine, NaBH(OAc)₃High85-95
Suzuki Coupling (aminomethylphenylboronic ester + 3-bromobenzoic acid)Pd(dppf)Cl₂, K₂CO₃High75-90
Deprotection (e.g., Boc group)TFA or HClHigh>95

Ultimately, the optimal synthetic strategy would be determined by experimental optimization, taking into account factors such as cost, scalability, and the purity requirements of the final product. Both routes offer viable pathways to this compound and its analogs, with the choice depending on the specific priorities of the synthesis.

Derivatization Chemistry and Functionalization Studies

Strategies for Carboxylic Acid Functionalization

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, anhydrides, and acyl halides. These transformations are fundamental in organic synthesis and can be used to alter the compound's physical and chemical properties.

Esterification of carboxylic acids is commonly achieved by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. For aminobenzoic acids, the reaction conditions must be carefully controlled to prevent unwanted side reactions with the amino group. For instance, the esterification of p-aminobenzoic acid with ethanol is often carried out using an acid catalyst like sulfuric acid or by bubbling dry hydrogen chloride gas through the alcohol. A similar approach could be applied to 3-[3-(aminomethyl)phenyl]benzoic acid.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures and results in a mixture of products. A more common approach is to first "activate" the carboxylic acid, for example, by converting it to a more reactive derivative like an acyl chloride or by using coupling reagents. For aminobenzoic acid derivatives, it is crucial to protect the amino group before carrying out amidation to prevent polymerization or undesired side reactions.

Table 1: Examples of Esterification and Amidation Reactions

Reaction TypeReactantsReagents/ConditionsProduct Type
EsterificationThis compound, MethanolDry HCl, RefluxMethyl 3-[3-(aminomethyl)phenyl]benzoate
AmidationThis compound, BenzylamineDCC, DMAP, CH2Cl2N-Benzyl-3-[3-(aminomethyl)phenyl]benzamide

Note: DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) are common coupling agents for amidation.

Carboxylic acids can be converted to anhydrides by dehydration, often using a strong dehydrating agent or by reacting an acyl halide with a carboxylate salt. Aromatic carboxylic anhydrides can also be prepared by reacting the corresponding acid with a reagent like oxalyl chloride or thionyl chloride in the presence of a base.

The formation of acyl halides, particularly acyl chlorides, is a key transformation as they are highly reactive intermediates. Common reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) researchgate.net. These reagents react with the carboxylic acid to replace the hydroxyl group with a halogen. Given the presence of the aminomethyl group, which can react with these chlorinating agents, protection of the amine is a necessary prerequisite for this transformation.

Chemical derivatization is a common strategy to improve the detection and separation of analytes in chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). For carboxylic acids, esterification to form more volatile esters is a common derivatization technique for GC analysis libretexts.orgmasterorganicchemistry.comlibretexts.orgnih.gov. For instance, methylation can be achieved using diazomethane or by reaction with methanol in the presence of an acid catalyst libretexts.org.

For HPLC analysis, derivatization often involves attaching a chromophoric or fluorophoric tag to the molecule to enhance its UV or fluorescence detection koreascience.krresearchgate.netrsc.orgnih.gov. While this is more common for the amino group, the carboxylic acid can be derivatized with reagents that introduce a detectable moiety.

Reactions of the Aminomethyl Group

The aminomethyl group, a primary amine, is a nucleophilic center that readily participates in a variety of reactions, including acylation, sulfonylation, and condensation with carbonyl compounds.

Acylation of the aminomethyl group involves the formation of an amide bond by reacting it with an acyl halide or an acid anhydride (B1165640). This is a straightforward and high-yielding reaction. For example, reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative. Chemoselective acylation of an amino group in the presence of a carboxylic acid can be achieved under acidic conditions where the amino group is protonated and less reactive google.com.

Sulfonylation is the reaction of the amine with a sulfonyl halide, typically a sulfonyl chloride, to form a sulfonamide. A patent describes the synthesis of substituted sulfonyl aminomethyl benzoic acid derivatives, highlighting the importance of this class of compounds pressbooks.pub. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Table 2: Acylation and Sulfonylation of the Aminomethyl Group

Reaction TypeReactantsReagents/ConditionsProduct Type
AcylationThis compound, Acetyl ChloridePyridine, CH2Cl23-[3-(Acetamidomethyl)phenyl]benzoic acid
SulfonylationThis compound, Benzenesulfonyl ChlorideTriethylamine, CH2Cl23-[3-(Phenylsulfonamidomethyl)phenyl]benzoic acid

Primary amines, such as the aminomethyl group, react with aldehydes and ketones to form imines, also known as Schiff bases libretexts.orgnih.govchemistrysteps.comnih.govlibretexts.orglibretexts.orgresearchgate.net. This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule libretexts.orgresearchgate.net. The reaction is reversible and the stability of the resulting imine can vary depending on the structure of the carbonyl compound and the amine. The formation of Schiff bases from aromatic aldehydes is a common transformation libretexts.orgrsc.orglibretexts.orgnih.gov.

Reaction with hydrazines leads to the formation of hydrazones. These derivatives are often crystalline solids and can be useful for the characterization of compounds masterorganicchemistry.com. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Table 3: Imine and Hydrazone Formation

Reactant 1Reactant 2Product Type
This compoundBenzaldehyde (B42025)Imine (Schiff Base)
This compoundAcetoneImine (Schiff Base)
This compoundHydrazineHydrazone

Modifications of the Phenyl Ring System

The two phenyl rings in this compound present distinct electronic environments, allowing for regioselective functionalization. The phenyl ring bearing the aminomethyl group is generally more activated towards electrophilic attack compared to the ring substituted with the electron-withdrawing carboxylic acid group.

Electrophilic aromatic substitution (EAS) represents a fundamental strategy for introducing a wide range of functional groups onto the phenyl rings of this compound. wikipedia.org The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the aminomethyl (-CH₂NH₂) group and the carboxylic acid (-COOH) group. msu.edu

The aminomethyl group is an activating, ortho, para-director. However, under the acidic conditions often required for EAS, the primary amine will be protonated to form an ammonium salt (-CH₂NH₃⁺), which is a deactivating, meta-directing group. In contrast, the carboxylic acid group is a deactivating, meta-directing group under all conditions. mnstate.edu This differential reactivity allows for controlled, stepwise functionalization of the molecule.

Common EAS reactions that can be applied include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org By carefully selecting the reaction conditions, it is possible to direct the incoming electrophile to a specific position on one of the two rings. For instance, performing a reaction under neutral or basic conditions might favor substitution on the ring with the aminomethyl group, while strongly acidic conditions would direct substitution to the positions meta to both the protonated aminomethyl and the carboxylic acid groups. masterorganicchemistry.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Ring Position Activating/Deactivating Directing Effect Potential Reactions
-CH₂NH₂ (in neutral/basic media) Phenyl Ring A Activating ortho, para Halogenation, Nitration
-CH₂NH₃⁺ (in acidic media) Phenyl Ring A Deactivating meta Nitration, Sulfonation

In recent years, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings, offering a more atom-economical alternative to traditional cross-coupling reactions. researchgate.net This methodology can be applied to the arylation of the C-H bonds on the phenyl rings of this compound. nih.gov

The carboxylic acid group can serve as an effective directing group, facilitating the ortho-arylation of its phenyl ring. nih.gov This process typically involves the formation of a palladacycle intermediate, followed by reductive elimination to form the C-C bond. wpi.edu Similarly, the aminomethyl group, or a derivative thereof, can also direct C-H activation, potentially allowing for selective functionalization of the second phenyl ring. nih.gov

The choice of catalyst, ligand, oxidant, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations. snnu.edu.cn This approach allows for the introduction of a wide variety of aryl and heteroaryl groups, significantly expanding the chemical space accessible from this core structure. The ability to selectively functionalize specific C-H bonds provides a precise method for constructing complex, poly-aromatic systems. researchgate.net

Table 3: Overview of Palladium-Catalyzed C-H Arylation

Feature Description
Catalyst Typically a Pd(II) salt, such as Pd(OAc)₂ or Pd(TFA)₂.
Directing Group The carboxylic acid (-COOH) or a modified aminomethyl group can direct the catalyst to a specific C-H bond, usually in the ortho position. nih.gov
Arylating Agent Aryl halides (e.g., Ar-I, Ar-Br) or arylboronic acids are commonly used.
Reaction Mechanism Generally proceeds via C-H activation to form a palladacycle, followed by oxidative addition of the arylating agent and reductive elimination. wpi.edu

| Advantages | High atom economy, avoids the need for pre-functionalization of the aromatic ring, allows for late-stage modification of complex molecules. |

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those grounded in Density Functional Theory (DFT), have been pivotal in elucidating the intrinsic properties of 3-[3-(Aminomethyl)phenyl]benzoic acid. These calculations offer a detailed understanding of the molecule's geometry, electronic landscape, and reactivity.

Theoretical investigations into the molecular structure of benzoic acid derivatives have been conducted to understand their geometric and electronic properties. url.edu A comprehensive study on benzoic acid and its derivatives highlights their widespread applications and biological features. ijcrt.org

Illustrative Optimized Geometric Parameters for this compound calculated using DFT

Parameter Value (Å or Degrees)
C-C (aromatic) bond lengths 1.38 - 1.41 Å
C-C (inter-ring) bond length 1.49 Å
C-N bond length 1.47 Å
C=O bond length 1.22 Å
C-O bond length 1.35 Å
O-H bond length 0.97 Å
N-H bond length 1.02 Å
C-C-C (aromatic) bond angles 118 - 121°
C-N-H bond angle 109.5°

Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry that helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity.

For substituted benzoic acids, computational methods are used to identify dominant molecular associates. ucl.ac.uk A smaller energy gap generally implies higher reactivity and lower stability. Various reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be derived from the HOMO and LUMO energies to quantify the molecule's reactive nature.

Illustrative Reactivity Descriptors for this compound

Descriptor Value (eV)
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Energy Gap (ΔE) 4.4 eV
Electronegativity (χ) 4.0
Chemical Hardness (η) 2.2

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactive sites of a molecule. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (electrophilic attack sites) and blue representing areas of low electron density (nucleophilic attack sites). For this compound, the MEP map would likely show negative potential around the carboxylic oxygen atoms, making them susceptible to electrophilic attack, and a positive potential around the aminomethyl group's hydrogen atoms.

Molecular Docking and Dynamics Simulations

To understand how this compound might interact with biological systems, molecular docking and dynamics simulations are employed. These computational techniques predict the binding orientation and affinity of the molecule with a protein target.

Molecular docking studies are performed to predict the preferred binding mode of this compound within the active site of a target protein. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, docking studies could explore the binding of this compound to enzymes where related benzoic acid derivatives have shown inhibitory activity. sci-hub.se

Molecular modeling of aminobenzoic acid analogs has been used to predict their binding energies and interactions with biological targets. nih.gov These studies are crucial in drug discovery for identifying potential therapeutic agents. Computational solvent mapping is a method used to analyze protein binding sites and identify favorable positions for ligand binding. nih.gov Molecular dynamics simulations further refine the docking results by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interactions and any conformational changes that may occur upon binding.

Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Active Site

Interaction Type Interacting Residue Distance (Å)
Hydrogen Bond ASP-121 2.1
Hydrogen Bond SER-154 2.8
Hydrophobic Interaction PHE-210 3.5
Electrostatic Interaction LYS-88 4.2

| Binding Energy | | -7.5 kcal/mol |

Conformational Analysis and Flexibility Studies

The structural dynamics and conformational landscape of this compound are dictated by the rotational freedom around the single bonds connecting the two phenyl rings and the bonds of its aminomethyl and carboxylic acid substituents. Computational studies on structurally related molecules, such as substituted phenylbenzoates and other benzoic acid derivatives, provide significant insight into the likely conformational behavior of this compound. scispace.comnih.gov

Computational evaluations of similar molecules, like 3-(azidomethyl)benzoic acid, have revealed the existence of multiple conformational polymorphs, where different spatial arrangements of the substituent group relative to the phenyl ring are observed in the solid state. nih.govresearchgate.net These studies highlight that even subtle variations in torsion angles can lead to distinct, stable conformers with only small differences in energy. nih.gov An in silico conformational scan would likely reveal a significant energy barrier between different molecular arrangements, indicating that multiple distinct conformers can exist. nih.gov The flexibility in such molecules is often attributed to the low energy cost of rotating the substituent groups. For instance, in phenyl benzoate (B1203000) moieties, a large number of significantly different conformations can exist with similar energy levels, rendering the molecule quite flexible in the gaseous phase or in solution. scispace.com

In the solid state, the conformation is further influenced by intermolecular interactions. Like many carboxylic acids, this compound is expected to form dimers through hydrogen bonding between the carboxylic acid groups. uky.edu The aminomethyl group provides an additional site for hydrogen bonding, potentially leading to more complex and stable supramolecular structures that lock the molecule into a specific conformation.

Table 1: Predicted Key Dihedral Angles and Energy Barriers for this compound based on Analogous Structures
Torsional AngleDescriptionPredicted Stable Angle (°)Estimated Rotational Energy Barrier (kJ/mol)
τ1 (C-C-C-C)Rotation between the two phenyl rings~30-60Low to moderate
τ2 (C-C-C-O)Rotation of the carboxylic acid group~0 or ~180 (near planar)Moderate
τ3 (C-C-N-H)Rotation of the aminomethyl groupMultiple low-energy staggered conformationsLow

In Silico Prediction of Mechanistic Pathways

In silico toxicological and metabolic predictions for this compound can be extrapolated from studies on analogous aromatic compounds like 3-phenoxybenzoic acid. nih.gov Computational tools such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) simulators are employed to predict the pharmacokinetic and toxicological profiles of molecules. nih.gov

Based on its structure, this compound is predicted to have good gastrointestinal absorption and the potential to cross the blood-brain barrier. nih.gov The primary sites for metabolism are anticipated to be the aminomethyl and carboxylic acid groups, which are susceptible to Phase I and Phase II metabolic reactions.

Predicted Metabolic Pathways:

Phase I Reactions: The aminomethyl group could undergo oxidation, while the aromatic rings are potential sites for hydroxylation mediated by cytochrome P450 (CYP) enzymes, such as CYP2C9 and CYP3A4. nih.gov

Phase II Reactions: The carboxylic acid group is a prime candidate for glucuronidation, a common pathway for clearing acidic compounds. The amino group could undergo acetylation or sulfation. nih.gov

Molecular docking simulations with key biological targets can help predict potential mechanistic pathways of action or toxicity. For instance, docking studies with enzymes like caspases can suggest involvement in apoptotic pathways. nih.gov Given its structural similarity to some bioactive molecules, this compound could be computationally screened against various receptors and enzymes to identify potential biological activities or off-target effects. These in silico findings provide a foundational hypothesis for guiding further experimental investigation into the molecule's metabolic fate and biological interactions. nih.gov

Table 2: Predicted Interactions and Metabolic Products
Interaction/PathwayPredicted OutcomeKey Enzymes/Receptors
Metabolism (Phase I)Hydroxylation, N-dealkylationCYP450 family (e.g., CYP2C9, CYP3A4)
Metabolism (Phase II)O-glucuronidation, N-acetylationUGTs, NATs
Biological ActivityPotential interaction with apoptotic pathwaysCaspase-3, Caspase-8

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-electron systems and donor-acceptor groups have attracted significant attention for their potential applications as non-linear optical (NLO) materials. researchgate.net The structure of this compound, featuring two phenyl rings (a π-conjugated system), a carboxylic acid group (an electron-withdrawing group, EWG), and an aminomethyl group (an electron-donating group, EDG), suggests it may possess notable NLO properties.

The NLO response of a molecule is related to its hyperpolarizability, which can be calculated using quantum chemical methods like Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2). researchgate.net For organic compounds, the third-order NLO properties are of particular interest. mdpi.com The key parameters include the first and second hyperpolarizabilities (β and γ) and the third-order NLO susceptibility (χ(3)). researchgate.netdntb.gov.ua

Theoretical calculations on similar aromatic carboxylic acids have shown that properties such as the dipole moment, linear polarizability, and hyperpolarizabilities can be reliably predicted. researchgate.net The presence of both an EDG (aminomethyl) and an EWG (carboxylic acid) on the biphenyl (B1667301) framework can create a push-pull system, enhancing intramolecular charge transfer (ICT) upon excitation by an electric field. This ICT is a crucial factor for a large NLO response. mdpi.com

Computational studies would involve optimizing the molecular geometry and then calculating the static and dynamic hyperpolarizabilities. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important factor; a smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger NLO response. The addition of strong electron-donating and withdrawing groups to a conjugated system is a known strategy to narrow this energy gap. mdpi.com All these properties suggest that this compound is a promising candidate for consideration as a third-order NLO material. researchgate.net

Table 3: Predicted NLO Properties and Influencing Factors
PropertyInfluencing Structural FeaturePredicted Significance
First Hyperpolarizability (β)Asymmetric charge distribution (EDG/EWG)Moderate
Second Hyperpolarizability (γ)π-conjugated biphenyl systemPotentially high
HOMO-LUMO GapIntramolecular charge transfer characterRelatively small, enhancing NLO response

Mechanistic Biological Research and Pharmacological Target Interactions

Enzyme Inhibition and Activation Studies

The interaction of 3-[3-(Aminomethyl)phenyl]benzoic acid and its isomers with various enzymes and transporters has been a subject of scientific investigation, revealing specific inhibitory mechanisms.

Currently, there is limited publicly available research specifically detailing the investigation of this compound as an inhibitor of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). While these receptors are crucial targets in therapeutic research for various diseases, direct studies linking them to this specific compound are not extensively documented. Aberrant signaling from EGFR and PDGFR families is linked to the progression of diseases like cancer and fibrosis, making them important therapeutic targets. The EGFR system is known to drive numerous phenotypic changes in cells, while the PDGFR system is primarily involved in cell survival, growth, and chemotaxis.

Detailed studies specifically investigating the effects of this compound on cellular protein degradation systems are not widely available in the current scientific literature. The Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosomal Pathway (ALP) are the two primary mechanisms for protein clearance and recycling in eukaryotic cells. The UPS typically degrades short-lived and abnormal proteins, whereas autophagy is responsible for clearing long-lived proteins, aggregates, and entire organelles. While there is extensive crosstalk between these two pathways, specific interactions with this compound have not been characterized.

Research on isomers of this compound has provided valuable insights into transporter inhibition. Specifically, the isomer 4-Aminomethylbenzoic acid (4-AMBA) has been identified as a competitive inhibitor of the epithelial peptide transporter PepT1. PepT1 is a high-capacity, low-affinity transporter responsible for the absorption of dietary di- and tripeptides in the small intestine.

Studies using Xenopus laevis oocytes expressing rabbit PepT1 and rat renal brush border membrane vesicles demonstrated that 4-AMBA competitively inhibits peptide influx. A key finding is that 4-AMBA is not translocated by PepT1. This was confirmed by direct HPLC analysis in oocytes and indirectly by its failure to trans-stimulate the efflux of labeled peptides. This makes 4-AMBA the first discovered non-translocated competitive inhibitor for this class of transporters, providing a valuable tool for studying peptide transport mechanisms. The inhibition by 4-AMBA is reversible and compatible with competitive binding to the external surface of the PepT1 transporter.

Inhibition of PepT1 by 4-Aminomethylbenzoic acid (4-AMBA)
ParameterObservationMethodologyReference
Inhibition TypeCompetitiveKinetic studies in Xenopus laevis oocytes and rat renal brush border membrane vesicles
TranslocationNot translocated through PepT1Direct HPLC analysis and indirect trans-stimulation efflux assays
BindingBinds competitively to the external surface of PepT1Reversal of trans-stimulation experiments

Receptor Agonism/Antagonism at the Molecular Level (e.g., Peroxisome Proliferator-Activated Receptors (PPARγ))

There is a lack of specific research data on the interaction between this compound and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARs are nuclear receptors that play significant roles in regulating lipid and energy metabolism, as well as immunity. PPARγ, in particular, is a key regulator of adipocyte differentiation and insulin (B600854) sensitivity, making it a target for type 2 diabetes treatments. Ligands for PPARγ can act as full agonists, partial agonists, or antagonists, each producing different biological responses. While the development of various synthetic ligands for PPARs is an active area of research, specific studies detailing the agonistic or antagonistic activity of this compound at the molecular level are not present in the available literature.

Modulation of Intracellular Signaling Pathways (e.g., STAT3, NFκB)

Direct evidence and specific studies on the modulation of the STAT3 and NFκB intracellular signaling pathways by this compound are not documented in the current body of scientific research. The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa B (NF-κB) are critical transcription factors involved in a multitude of cellular processes, including immune responses, inflammation, and cell survival. The canonical activation pathways for both STAT3 and NF-κB involve a series of phosphorylation events that lead to their translocation to the nucleus and subsequent regulation of target gene expression. Given their central role in cellular signaling, they are frequent targets in drug discovery, but their interaction with this compound remains to be investigated.

Advanced Analytical Methodologies for Research Applications

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the structural features of "3-[3-(Aminomethyl)phenyl]benzoic acid". These methods provide insights into the electronic and vibrational properties of the molecule, as well as the arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For "this compound," a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two phenyl rings would appear in the downfield region, typically between 7.0 and 8.5 ppm. The benzylic protons of the aminomethyl group (-CH₂-NH₂) would likely resonate as a singlet or a multiplet in the range of 3.8 to 4.5 ppm. The amine protons (-NH₂) can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. The acidic proton of the carboxylic acid group (-COOH) is expected to be a broad singlet at a very downfield position, often above 10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid would be observed in the range of 165-185 ppm. The aromatic carbons would generate a series of signals between 120 and 150 ppm. The benzylic carbon of the aminomethyl group is expected to appear around 40-50 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. COSY would reveal the coupling between adjacent protons, helping to assign the signals of the aromatic protons. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the ¹H and ¹³C NMR spectra.

Expected ¹H NMR Data
Proton Type Expected Chemical Shift (ppm)
Aromatic (Ar-H)7.0 - 8.5
Benzylic (-CH₂-NH₂)3.8 - 4.5
Amine (-NH₂)Variable (broad singlet)
Carboxylic Acid (-COOH)> 10 (broad singlet)
Expected ¹³C NMR Data
Carbon Type Expected Chemical Shift (ppm)
Carbonyl (-COOH)165 - 185
Aromatic (Ar-C)120 - 150
Benzylic (-CH₂-NH₂)40 - 50

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of "this compound" would exhibit characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, which often overlaps with C-H stretching vibrations. The C=O stretching of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching of the primary amine would be observed as one or two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range.

Expected FTIR Data
Functional Group Expected Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)
C=O (Carboxylic Acid)1700 - 1725 (strong, sharp)
N-H (Amine)3300 - 3500
Aromatic C-H> 3000
Aromatic C=C1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For "this compound," the presence of two phenyl rings and a carboxylic acid group suggests that the molecule will absorb in the UV region. It is expected to exhibit strong absorption bands, likely in the range of 200-300 nm, corresponding to π-π* transitions within the aromatic systems. The exact position and intensity of the absorption maxima would be influenced by the substitution pattern and the solvent used for the analysis.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for the accurate determination of the molecular formula of "this compound." By providing a high-resolution mass measurement of the molecular ion, HRMS can confirm the elemental composition and distinguish the compound from others with the same nominal mass. The expected exact mass can be calculated from its molecular formula, C₁₄H₁₃NO₂.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)

LC-MS/MS and UPLC-MS/MS are hybrid techniques that combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. These methods are invaluable for the analysis of "this compound" in complex mixtures, allowing for its quantification and structural confirmation.

In an LC-MS/MS experiment, the compound would first be separated from other components in a sample by liquid chromatography. The separated compound would then be introduced into the mass spectrometer, where it would be ionized. The precursor ion corresponding to the molecular weight of the compound would be selected and fragmented. The resulting fragment ions would then be detected, providing a characteristic fragmentation pattern that can be used for structural elucidation and confirmation. The use of Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, direct analysis of molecules like this compound is challenging due to its low volatility and the presence of polar functional groups (a carboxylic acid and a primary amine). These groups can lead to poor chromatographic peak shape and thermal degradation in the GC inlet. To overcome these limitations, a crucial sample preparation step known as derivatization is employed. researchgate.net

Derivatization chemically modifies the functional groups to increase the analyte's volatility and thermal stability. researchgate.net For a compound possessing both a carboxylic acid and an amino group, a two-step derivatization is often the most effective approach. nih.gov

Esterification of the Carboxylic Acid Group: The first step involves the conversion of the carboxylic acid into an ester, typically a methyl ester. This is commonly achieved by heating the sample in the presence of an acidic catalyst in methanol. nih.gov This reaction specifically targets the carboxyl group.

Acylation or Silylation of the Amino Group: Following esterification, the primary amino group is derivatized.

Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used to convert the amino group into a stable amide. This not only increases volatility but also introduces fluorine atoms, which can enhance detection sensitivity. researchgate.net

Silylation: Alternatively, silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used. This reagent replaces the active hydrogen on the amino group with a nonpolar tert-butyldimethylsilyl (TBDMS) group. TBDMS derivatives are known for their stability, particularly their reduced sensitivity to moisture compared to other silylating agents. sigmaaldrich.com

An alternative, single-step approach involves the use of alkyl chloroformates, such as methyl chloroformate (MCF). This reagent can simultaneously derivatize both the amino and carboxylic acid groups under aqueous conditions, forming a volatile derivative suitable for GC-MS analysis. springernature.comnih.gov

Once derivatized, the sample is injected into the GC-MS system. The derivative of this compound, now volatile, is separated from other components on a capillary column. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum, a unique fragmentation pattern, allows for confident identification of the compound.

Derivatization StepReagent ExampleFunctional Group TargetedPurpose
EsterificationAcidified MethanolCarboxylic Acid (-COOH)Increases volatility by converting to an ester.
AcylationPentafluoropropionic Anhydride (PFPA)Amino (-NH2)Forms a stable amide, enhancing volatility and detection.
SilylationMTBSTFAAmino (-NH2)Forms a stable, nonpolar silyl (B83357) derivative.
Single-Step DerivatizationMethyl Chloroformate (MCF)Carboxylic Acid and AminoSimultaneously derivatizes both groups for rapid analysis.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds like this compound. The separation of this compound and its positional isomers can be effectively achieved using reversed-phase or mixed-mode chromatography. helixchrom.comsielc.com

In a typical reversed-phase HPLC method, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com To ensure good peak shape and reproducibility for an ionizable compound like this compound, the pH of the mobile phase is controlled by adding modifiers like formic acid or phosphoric acid. sielc.com

Mixed-mode chromatography offers an alternative and powerful approach. Columns with both reversed-phase and ion-exchange characteristics can provide enhanced selectivity for separating closely related isomers. helixchrom.comhelixchrom.com For instance, a reversed-phase/cation-exchange column can exploit both the hydrophobic nature of the phenyl rings and the positive charge of the protonated aminomethyl group to achieve baseline separation of isomers. sielc.com

Detection is commonly performed using a UV detector, as the aromatic rings in the molecule absorb UV light at a specific wavelength. sielc.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. The methodologies developed for HPLC analysis of aminobenzoic acid isomers are directly transferable to UPLC, with adjustments to flow rates and gradient times to take full advantage of the increased efficiency.

A UPLC method for this compound would likely employ a sub-2 µm C18 or mixed-mode column. The use of smaller particles allows for faster flow rates without sacrificing separation efficiency, enabling rapid quantification and impurity profiling. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often used to ensure the timely elution of all components in a mixture.

The enhanced resolution of UPLC is particularly advantageous for separating positional isomers, which can be challenging with conventional HPLC. researchgate.net This capability is crucial for quality control and impurity analysis in research and pharmaceutical applications.

ParameterTypical HPLC ConditionsTypical UPLC Conditions
Stationary Phase (Column)Reversed-Phase C18 (3-5 µm particles) or Mixed-ModeReversed-Phase C18 (<2 µm particles) or Mixed-Mode
Mobile PhaseAcetonitrile/Methanol and Water with Acid Modifier (e.g., Formic Acid)Acetonitrile/Methanol and Water with Acid Modifier (e.g., Formic Acid)
DetectionUV-Vis DetectorUV-Vis (Photodiode Array) Detector
Analysis Time10-30 minutes1-10 minutes
Key AdvantageRobust and widely availableHigher resolution, faster speed, greater sensitivity

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, this method can provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the conformation of the molecule.

To perform this analysis, a single crystal of the compound is required. This crystal is then exposed to a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined with high precision.

The data obtained from X-ray crystallography for a related compound, 2-acetylamino-benzoic acid, reveals detailed structural information. researchgate.net For this compound, this analysis would similarly elucidate:

The planarity of the two phenyl rings and the dihedral angle between them.

The precise bond lengths and angles of the carboxylic acid and aminomethyl substituents.

The intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds involving the carboxylic acid and amino groups, and potential π-π stacking interactions between the aromatic rings.

This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions with other molecules.

Structural Information ProvidedSignificance
Atomic CoordinatesDefines the exact 3D position of every atom in the molecule.
Bond Lengths and AnglesConfirms the covalent structure and reveals any strain or unusual geometry.
Torsional AnglesDescribes the conformation of the molecule, such as the orientation of the substituents relative to the phenyl rings.
Intermolecular InteractionsReveals how molecules pack in the solid state through hydrogen bonds and other forces, influencing physical properties.

Quantitative Analytical Methods in Solution

The quantitative determination of this compound in solution is essential for a variety of research applications. HPLC and UPLC, as described previously, are the most common and reliable methods for this purpose. When coupled with a UV detector, the area of the chromatographic peak corresponding to the compound is directly proportional to its concentration in the sample.

To ensure accuracy, the HPLC or UPLC method must be validated. This involves establishing several key parameters:

Linearity: Demonstrating that the detector response is proportional to the concentration of the analyte over a specific range. This is determined by analyzing a series of standard solutions of known concentrations and plotting a calibration curve. researchgate.net

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. researchgate.net

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. researchgate.net

Another quantitative method that can be employed is UV-Vis spectrophotometry. This technique is based on the principle that the compound absorbs light at a specific wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. While simpler and faster than chromatography, spectrophotometry is less specific and may be subject to interference from other compounds in the solution that absorb at the same wavelength. sphinxsai.com

MethodPrincipleAdvantagesLimitations
HPLC/UPLC with UV DetectionSeparation followed by detection; peak area is proportional to concentration.High specificity, accuracy, and precision; can separate from impurities.Requires more complex instrumentation and longer analysis times than spectrophotometry.
UV-Vis SpectrophotometryAbsorbance of light is directly proportional to concentration (Beer-Lambert Law).Simple, rapid, and cost-effective.Lacks specificity; susceptible to interference from other absorbing species in the sample. sphinxsai.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Impact of Substituent Effects on Mechanistic Biological Activity

The introduction of various substituents onto the phenyl rings of 3-[3-(Aminomethyl)phenyl]benzoic acid can dramatically alter its electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity. While direct studies on this specific molecule are limited, research on analogous structures provides significant insights.

For instance, in the development of factor Xa inhibitors, a class of molecules where the 3-(aminomethyl)phenyl moiety is a key building block, the strategic placement of substituents has been shown to be critical. The introduction of a fluorine atom ortho to an anilide nitrogen-hydrogen (N-H) group was found to improve cell permeability. acs.org This effect is attributed to an intramolecular electrostatic interaction between the partially negative fluorine (C-Fδ⁻) and the partially positive hydrogen (N-Hδ⁺), which effectively masks the hydrogen bond donor capability of the N-H group, a favorable modification for membrane transport. acs.org

Similarly, studies on other benzoic acid derivatives have demonstrated that the nature and position of substituents dictate potency. The replacement of a methoxy (B1213986) group with a chloro group in certain aminobenzophenones led to a significant decrease in cytotoxic and antitubulin activity. nih.gov Research has also shown that modifying the phenyl ring with various electron-donating or electron-withdrawing groups can modulate the acidity of the carboxylic acid, influencing its ability to interact with target binding sites. mdpi.com The position of the carboxylic acid group itself can also have a minimal or a dramatic effect on potency depending on the specific biological target and the nature of the isosteres used. nih.gov

Table 1: Impact of Phenyl Ring Substituents on the Activity of Analogous Compounds

Compound Class Substituent Change Observed Effect on Activity Reference
Anilide-based Factor Xa Inhibitors Addition of Fluorine ortho to N-H Improved Caco-2 cell permeability acs.org
Aminobenzophenones Methoxy group replaced by Chloro group Drastic decrease in cytotoxic activity nih.gov
N-Benzimidazole Carboxamides Variation in number/position of methoxy/hydroxy groups Strong impact on antiproliferative and antibacterial activity mdpi.com

Stereochemical Influence on Molecular Recognition and Mechanism

Stereochemistry, the three-dimensional arrangement of atoms, is fundamental to a molecule's ability to engage in specific interactions with chiral biological targets such as enzymes and receptors. For a molecule like this compound, which is achiral, the introduction of chiral centers through substitution would create stereoisomers (enantiomers or diastereomers). These stereoisomers would likely exhibit different biological activities due to their differential ability to fit into a specific binding pocket.

The distinct spatial orientation of functional groups in one enantiomer might allow for optimal hydrogen bonding, hydrophobic, or electrostatic interactions with a target protein, leading to high-affinity binding and a potent biological response. In contrast, its mirror-image counterpart (the other enantiomer) may bind less effectively or not at all, resulting in lower potency or inactivity. This principle underscores the importance of stereochemistry in drug design for achieving selectivity and maximizing therapeutic effects.

Conformational Dynamics and its Correlation with Biological Response

The ability of a molecule to adopt different spatial arrangements through the rotation of its single bonds, known as conformational dynamics, is crucial for its biological activity. The specific conformation a molecule presents upon approaching its target can determine the success of the binding event.

Studies on 3-(azidomethyl)benzoic acid, a very close structural analog of this compound, have revealed the existence of conformational polymorphism. nih.govresearchgate.net Three distinct solid-state structures (polymorphs) were identified, which primarily differ in the torsional angle of the azidomethyl group relative to the phenyl ring. nih.gov Despite these conformational differences, all three polymorphs maintain similar intermolecular interactions, such as carboxylic acid dimers and π–π stacking. nih.govresearchgate.net

This finding highlights that the bond connecting the benzylic carbon to the phenyl ring allows for significant rotational freedom, giving rise to multiple, energetically accessible conformations. The existence of these stable conformers suggests that this compound is not a rigid structure but a flexible molecule. This inherent flexibility can be advantageous, allowing the molecule to adapt its shape to fit the contours of a binding site, a concept known as "induced fit." The specific conformation that is recognized and bound by a biological target is referred to as the "bioactive conformation." Understanding the energy landscape and the barriers between different conformations is therefore essential for predicting and explaining the molecule's biological response.

Table 2: Conformational Data for the Analog 3-(azidomethyl)benzoic acid

Polymorph Key Differentiating Feature Common Structural Motifs Reference
Polymorph A Unique torsion angle of the azidomethyl group Carboxylic acid dimers, π–π stacking nih.gov
Polymorph B Unique torsion angle of the azidomethyl group Carboxylic acid dimers, π–π stacking nih.gov

Role of Linker Design in Modulating Target Interaction

In the context of this compound, the central biphenyl (B1667301) system can be viewed as a linker that connects the two key functional moieties: the aminomethyl group and the benzoic acid group. The properties of this linker—its length, rigidity, and geometry—are critical for positioning these functional groups correctly for optimal interaction with a biological target. researchgate.net

The design of linkers is a key strategy in medicinal chemistry to modulate the activity of bioactive molecules. nih.gov A linker's primary role is to provide the appropriate distance and orientation between pharmacophoric elements. researchgate.net

Rigidity vs. Flexibility : The biphenyl core of this compound provides a semi-rigid scaffold. This rigidity can be beneficial as it reduces the entropic penalty upon binding to a target, potentially increasing binding affinity. However, some degree of flexibility is often required to allow for induced fit. Studies on HDAC6 inhibitors have shown that linker rigidity is crucial; replacing a flexible sp³-hybridized carbon linker with a rigid, direct phenyl-to-phenyl connection resulted in a near-complete loss of activity. nih.gov

Length and Spacing : The length of the linker determines the spatial separation between the interacting groups. An optimal linker length allows both ends of the molecule to simultaneously engage their respective binding pockets within the target protein. nih.gov

Chemical Nature : The chemical composition of the linker influences properties like solubility and potential for hydrogen bonding. While the linker in this compound is a simple hydrocarbon scaffold, in other molecules, linkers composed of amino acids like glycine (B1666218) and serine are used to impart flexibility and improve solubility. nih.govaminer.cn

In essence, the biphenyl scaffold in this compound is not merely a passive spacer but an active component of the pharmacophore, whose structure dictates the spatial presentation of the key binding groups and thus modulates its interaction with biological targets. nih.gov

Emerging Research Avenues and Future Perspectives

Integration with Artificial Intelligence and Machine Learning for Molecular Design

AI/ML ApplicationDescriptionPotential Impact on 3-[3-(Aminomethyl)phenyl]benzoic acid Research
Predictive Modeling (QSAR) Uses machine learning to build models that correlate a molecule's structure with its activity or properties. researchgate.netarxiv.orgRapidly screen virtual derivatives for potential efficacy, reducing the need for extensive initial synthesis and testing.
Generative Models AI algorithms that create novel molecular structures with desired properties based on learned chemical rules. nih.govDesign new analogues with optimized characteristics, such as increased target selectivity or better solubility.
Binding Affinity Prediction Deep learning models that predict how strongly a molecule will bind to a specific protein target. youtube.comPrioritize compounds that are most likely to be effective therapeutic agents before committing to laboratory synthesis.
Synthetic Accessibility Scoring Algorithms that evaluate how easily a computationally generated molecule can be synthesized in a laboratory. youtube.comEnsure that AI-designed molecules are practical and feasible to produce, bridging the gap between virtual design and real-world application.

Development of Novel Analytical Tools for In-Depth Characterization

While standard analytical techniques provide essential information about molecular structure and purity, emerging and advanced methods are enabling a much deeper characterization of compounds like this compound. These novel tools offer greater sensitivity, higher resolution, and the ability to probe subtle aspects of molecular behavior and interaction.

Advanced chromatographic techniques, such as mixed-mode chromatography, are proving highly effective for separating complex mixtures and isomers of compounds like aminobenzoic acids. helixchrom.com By utilizing columns with both reversed-phase and ion-exchange properties, researchers can achieve enhanced resolution that is not possible with single-mechanism chromatography. helixchrom.com This is particularly valuable for analyzing reaction mixtures or metabolic products where structurally similar compounds may be present.

In the realm of spectroscopy, nanoscale infrared spectroscopy represents a significant leap forward. This technique can provide detailed chemical information at a very high spatial resolution, allowing for the characterization of self-assembled monolayers of benzoic acid derivatives on various substrates. mdpi.com Such analyses are crucial for understanding the coordination chemistry and stability of these molecules in applications related to materials science and nanotechnology. mdpi.com The insights gained can guide the design of more effective surface coatings and functional materials. mdpi.com

Analytical TechniquePrinciple of OperationApplication for In-Depth Characterization
Mixed-Mode Chromatography Utilizes a stationary phase with multiple retention mechanisms (e.g., reversed-phase and ion-exchange) for enhanced separation. helixchrom.comImproved separation of isomers and related impurities, leading to more accurate purity assessments and analysis of complex samples.
Nanoscale Infrared Spectroscopy Combines atomic force microscopy with infrared spectroscopy to obtain chemical information at the nanoscale. mdpi.comCharacterization of molecular orientation and binding chemistry in monolayers, crucial for materials science applications.
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with very high accuracy, allowing for the determination of elemental composition. nih.govUnambiguous confirmation of molecular formula for the parent compound and its synthetic intermediates or metabolites.
2D Nuclear Magnetic Resonance (NMR) Advanced NMR experiments (e.g., COSY, HSQC) that show correlations between different nuclei in a molecule.Detailed structural elucidation, confirming connectivity and spatial relationships between atoms within the molecule.

Exploration of Uncharted Mechanistic Pathways

Future research will increasingly focus on elucidating the precise molecular mechanisms through which this compound and its derivatives exert their effects. This involves moving beyond simple activity screening to understand the complex biological and chemical pathways at play.

One promising area of investigation is the potential for derivatives of this compound to act as antagonists for specific cellular receptors. For example, recent studies have identified novel 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor, a target implicated in inflammatory diseases like acute lung injury. nih.gov This suggests that analogues of this compound could be designed and synthesized to explore this or other receptor-mediated pathways, potentially leading to new therapeutic agents.

Another avenue of exploration is the inhibition of specific enzyme families, such as tyrosine kinases, which are crucial regulators of cell signaling. nih.gov By designing molecules that selectively interfere with these pathways, it may be possible to develop targeted therapies. The core structure of this compound serves as a versatile scaffold that can be chemically modified to probe these interactions. The introduction of specific functional groups could enable the molecule to fit into the active site of an enzyme or allosterically modulate its function. nih.govnih.gov Furthermore, late-stage functionalization techniques, such as directed C-H activation, can be employed to rapidly create a diverse range of analogues from a common benzoic acid-containing intermediate, facilitating the exploration of structure-activity relationships and mechanistic pathways. nih.gov

Sustainable and Green Chemistry Approaches in Synthetic Development

In line with the global push for environmental responsibility, the development of sustainable and green chemistry approaches for the synthesis of this compound is a critical research frontier. mdpi.com The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. walisongo.ac.id

One key strategy is the adoption of "one-pot" reactions, where multiple synthetic steps are carried out in a single reaction vessel. This approach minimizes the need for intermediate purification steps, thereby reducing solvent usage and waste generation. mdpi.com For instance, a green synthesis for 3-aminobenzoic acid has been developed using a one-pot process in subcritical water, which acts as both the solvent and a reactant, eliminating the need for hazardous organic solvents. mdpi.com

The use of alternative energy sources, such as microwave irradiation and ultrasound, is another hallmark of green synthetic chemistry. mdpi.comresearchgate.net These methods can often accelerate reaction rates, leading to shorter reaction times, lower energy consumption, and improved product yields compared to conventional heating methods. mdpi.comresearchgate.net Additionally, research is focused on replacing traditional stoichiometric reagents with catalytic systems. Catalytic methods, such as those using boric acid for amide bond formation, generate significantly less waste than routes that rely on coupling reagents or the formation of acid chlorides. walisongo.ac.id These approaches not only reduce the environmental impact but can also lead to more efficient and cost-effective manufacturing processes. rsc.org

Green Chemistry PrincipleApplication in SynthesisBenefit
Use of Greener Solvents Employing water, ethanol, or other benign solvents in place of hazardous ones like dichloromethane (B109758) or DMF. mdpi.comunibo.itReduces environmental pollution and improves worker safety.
Catalysis Using catalytic amounts of a substance (e.g., boric acid) to promote a reaction instead of stoichiometric reagents. walisongo.ac.idDramatically improves atom economy and reduces chemical waste.
Alternative Energy Sources Utilizing microwave irradiation or ultrasound to drive reactions. mdpi.comresearchgate.netCan lead to faster reactions, higher yields, and lower energy consumption.
One-Pot Synthesis Combining multiple reaction steps into a single procedure without isolating intermediates. mdpi.comSaves time, reduces solvent use for workup and purification, and minimizes waste.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[3-(Aminomethyl)phenyl]benzoic acid, and how can reaction conditions be optimized for yield improvement?

  • Answer : A two-step synthesis pathway is commonly employed, starting with the condensation of a substituted benzaldehyde, an aniline derivative, and a 3-aminobenzoic acid precursor under acidic conditions (e.g., HCl or H₂SO₄). The intermediate 2-[(aryl)(aminophenyl)methyl]-benzoic acid is then oxidized using alkaline persulfate or permanganate to yield the final product. Optimization involves adjusting pH (4–6 for condensation), temperature (45–60°C), and stoichiometric ratios (1:1:1 for aldehyde:aniline:acid) to suppress by-products like [(aryl)-bis(aminophenyl)]methane . Yield improvements (>75%) are achieved by slow addition of oxidizing agents and inert atmosphere conditions to prevent side oxidation.

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Answer : Structural confirmation relies on a combination of:

  • ¹H/¹³C NMR : Distinct signals for the aminomethyl group (δ ~3.8–4.2 ppm for –CH₂NH₂) and aromatic protons (δ ~6.8–8.2 ppm). Carboxylic acid protons are typically absent in DMSO-d₆ due to exchange broadening .
  • FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch of carboxylic acid) and 3300–3500 cm⁻¹ (N–H stretch of amine) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 270.28 for C₁₆H₁₄O₄ derivatives) and fragmentation patterns validate the backbone .

Advanced Research Questions

Q. What mechanistic insights explain the formation of by-products during the synthesis of this compound, and how can they be minimized?

  • Answer : The primary by-product, [(aryl)-bis(aminophenyl)]methane, arises from competing Friedel-Crafts alkylation between excess aniline and intermediate aldehydes. Computational studies suggest this is favored under high acidity (pH < 3) due to enhanced electrophilicity of the aldehyde. Mitigation strategies include:

  • pH control : Maintaining pH 4–6 during condensation reduces unwanted alkylation .
  • Stepwise addition : Sequential addition of reagents (aldehyde → aniline → acid) minimizes cross-reactivity .
  • Catalytic additives : Urea (1–2 eq.) traps reactive intermediates, lowering by-product formation by ~20% .

Q. How do computational models predict the reactivity and electronic properties of this compound in catalytic applications?

  • Answer : Density Functional Theory (DFT) simulations reveal:

  • Electron density distribution : The aminomethyl group donates electron density to the benzene ring, enhancing nucleophilic aromatic substitution (NAS) reactivity at the para position .
  • Ligand potential : The carboxylic acid and amine moieties act as bidentate ligands for transition metals (e.g., Pd²⁺), stabilizing complexes in cross-coupling reactions. Calculated binding energies (ΔG ~−15 kcal/mol) suggest utility in catalysis .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) increase the compound’s solubility and metal-ligand coordination efficiency by 30% compared to non-polar solvents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[3-(Aminomethyl)phenyl]benzoic acid
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3-[3-(Aminomethyl)phenyl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.